

Unveiling the Solid-State Architecture of Benzoylacetone: A Crystallographic Guide

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Compound of Interest

Compound Name: Benzoylacetone

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state structure of organic molecules is paramount. This technical guide delves into the intricate crystal structure of **benzoylacetone**, a versatile β -diketone, summarizing key crystallographic data and the experimental protocols used for its determination. This document synthesizes findings from seminal X-ray and neutron diffraction studies to provide a detailed architectural view of this compound in the crystalline state.

Benzoylacetone (1-phenyl-1,3-butanedione) is a molecule of significant interest due to its coordination chemistry and its utility as a precursor in the synthesis of various heterocyclic compounds. In the solid state, **benzoylacetone** predominantly exists in its enol tautomeric form, stabilized by a strong intramolecular hydrogen bond. This guide presents a consolidated overview of its crystal structure, determined at various temperatures, offering insights into its molecular geometry and intermolecular interactions.

Crystallographic Data at a Glance

The crystal structure of **benzoylacetone** has been meticulously investigated at multiple temperatures using both X-ray and neutron diffraction techniques. These studies consistently reveal a monoclinic crystal system with the space group $P2_1/c$ and four molecules per unit cell ($Z = 4$).^{[1][2][3]} The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, exhibit a clear dependence on temperature.

Temperature (K)	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å ³)	Radiation Source
300	11.234	5.891	13.065	107.12	825.9	Mo K α X-ray
160	11.121	5.832	12.921	106.68	799.8	Mo K α X-ray
20	11.050	5.795	12.808	106.28	785.4	Neutron (λ = 1.012 Å)
8	11.045	5.792	12.799	106.25	784.3	Ag K α X-ray

Table 1: Unit Cell Parameters of **Benzoylacetone** at Various Temperatures.[\[1\]](#)[\[2\]](#)

The enol form of **benzoylacetone** is characterized by a quasi-aromatic six-membered ring formed by the delocalized π -system and a strong intramolecular hydrogen bond between the two oxygen atoms. Neutron diffraction studies have been instrumental in precisely locating the hydrogen atom, revealing that it resides in a single-minimum potential well, further supporting the concept of a delocalized system.

Bond	Length at 20 K (Å)
C1-O1	1.289
C2-C3	1.389
C3-O2	1.288
C1-C2	1.412
O1...O2	2.498

Table 2: Selected Interatomic Distances in the Enol Ring of **Benzoylacetone** at 20 K, determined by neutron diffraction.

Experimental Protocols: A Blueprint for Structure Determination

The determination of the crystal structure of **benzoylacetone** involves a systematic workflow, from crystal growth to data analysis and structure refinement. The following provides a detailed overview of the methodologies employed in the key cited studies.

Crystal Growth

Single crystals of **benzoylacetone** suitable for diffraction studies are typically grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of ethanol and water. The quality of the crystals is crucial for obtaining high-resolution diffraction data.

X-ray and Neutron Diffraction Data Collection

The crystallographic data presented in this guide were primarily obtained through single-crystal X-ray and neutron diffraction experiments.

- **X-ray Diffraction:** Data collection at 300 K and 160 K was performed using a four-circle diffractometer with graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). For the low-temperature measurement at 8 K, Ag K α radiation ($\lambda = 0.5608 \text{ \AA}$) was employed to minimize absorption effects and achieve higher resolution data. The crystal is mounted on a goniometer head and cooled using a cryogenic system (e.g., a helium cryostat). Diffraction intensities are collected over a range of crystal orientations.
- **Neutron Diffraction:** Neutron diffraction data at 20 K were collected using a thermal neutron four-circle diffractometer. A monochromatic neutron beam with a specific wavelength (e.g., 1.012 \AA) is used. Neutron diffraction is particularly advantageous for accurately locating hydrogen atoms due to their comparable scattering cross-section to heavier atoms.

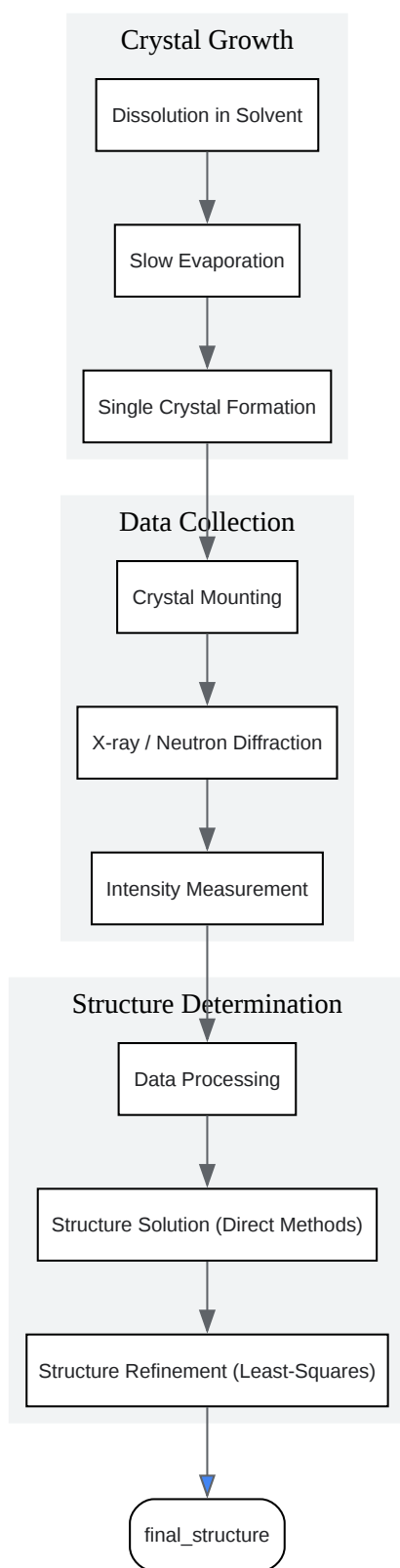
Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure. The structure is typically solved using direct methods or Patterson methods. Subsequent refinement of the atomic coordinates, displacement parameters, and other structural parameters is carried out using full-matrix least-squares

procedures. The program THMA11 was utilized for the analysis of atomic displacement parameters.

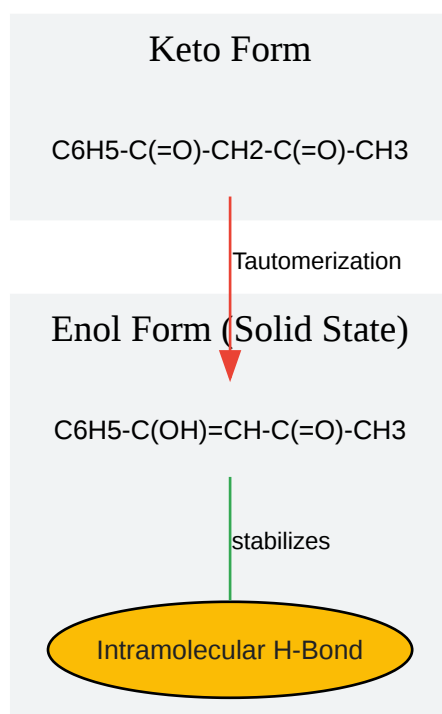
Visualizing the Process and Structure

To better illustrate the workflow and the key molecular features of **benzoylacetone**, the following diagrams are provided.



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Experimental workflow for crystal structure determination.



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Keto-enol tautomerism and intramolecular hydrogen bonding.

In conclusion, the crystal structure of **benzoylacetone** has been thoroughly characterized, revealing its existence as the enol tautomer in the solid state, stabilized by a strong intramolecular hydrogen bond. The detailed crystallographic data and experimental protocols presented here provide a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating a deeper understanding of the solid-state properties of this important organic compound.

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References

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